molecular formula C12H12BrNO2 B5825157 4-bromo-N-isobutylphthalimide

4-bromo-N-isobutylphthalimide

Cat. No.: B5825157
M. Wt: 282.13 g/mol
InChI Key: WTPRIVSTPSNYJN-UHFFFAOYSA-N
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Description

N-(4-Bromobutyl)phthalimide (CAS# 5394-18-3) is a brominated phthalimide derivative with the molecular formula C₁₂H₁₂BrNO₂. Its structure features a phthalimide core (a fused benzene ring with two ketone groups and an imide nitrogen) substituted with a 4-bromobutyl chain. This compound is pivotal in organic synthesis, particularly for preparing imidazo[4,5-b]pyridine derivatives and calix[4]arene-based oxamate ligands . Its bromine substituent serves as a reactive site for nucleophilic substitution, enabling its use in cross-coupling reactions and the construction of complex macrocyclic systems. Synthetically, it is derived from raw materials like 1,4-dibromobutane and potassium phthalimide .

Properties

IUPAC Name

5-bromo-2-(2-methylpropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPRIVSTPSNYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutylphthalimide typically involves the bromination of N-isobutylphthalimide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-isobutylphthalimide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide forms the N-oxide .

Scientific Research Applications

4-bromo-N-isobutylphthalimide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutylphthalimide depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific derivative or application .

Comparison with Similar Compounds

Structure and Properties :

  • Molecular formula: C₁₄H₈ClNO₂ (inferred from structure).
  • Features a chlorine atom at the 3-position and a phenyl group attached to the imide nitrogen.
  • Rigid aromatic structure due to the phenyl substituent, enhancing thermal stability.

Key Differences :

  • The phenyl group introduces steric hindrance and π-conjugation, unlike the flexible 4-bromobutyl chain in N-(4-Bromobutyl)phthalimide.
  • Chlorine is less reactive than bromine in substitution reactions, limiting its utility in certain synthetic pathways.

4-Amino-N-methylphthalimide

Structure and Properties :

  • Molecular formula: C₉H₈N₂O₂ , molecular weight: 176.17 g/mol.
  • Contains an amino group at the 4-position and a methyl group on the imide nitrogen .

Key Differences :

  • The amino group enables nucleophilic reactions (e.g., acylation), contrasting with the electrophilic bromine in N-(4-Bromobutyl)phthalimide.
  • The methyl group reduces steric bulk compared to larger substituents like phenyl or bromobutyl.

Other Phthalimide Derivatives

  • N-Hydroxyphthalimide : Contains a hydroxyl group, facilitating hydrogen bonding and oxidation reactions. Used in radical initiators and catalysis ().
  • N-Chlorophthalimide : Features a chlorine atom, similar to 3-chloro-N-phenyl-phthalimide, but lacks aromatic substituents. Applied in electrophilic chlorination reactions .

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